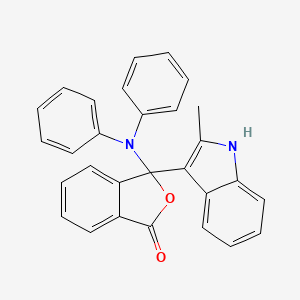
3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” typically involves multi-step organic reactions. The starting materials may include indole derivatives, benzofuran derivatives, and diphenylamine. Common synthetic routes may involve:
Friedel-Crafts Acylation: This reaction can be used to introduce the benzofuran moiety.
Nucleophilic Substitution: To attach the diphenylamino group.
Cyclization Reactions: To form the indole ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization may be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.
Industry: Used in the development of organic electronic materials such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of “3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways: Inhibition of specific enzymes, modulation of receptor activity, and interaction with DNA to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-(Diphenylamino)-2-benzofuran-1(3H)-one: Lacks the indole moiety.
3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one: Lacks the diphenylamino group.
3-(Diphenylamino)-3-(1H-indol-3-yl)-2-benzofuran-1(3H)-one: Lacks the methyl group on the indole ring.
Uniqueness
“3-(Diphenylamino)-3-(2-methyl-1H-indol-3-yl)-2-benzofuran-1(3H)-one” is unique due to the presence of both the diphenylamino and 2-methyl-1H-indol-3-yl groups, which may confer distinct biological and chemical properties compared to similar compounds.
Properties
CAS No. |
90041-32-0 |
|---|---|
Molecular Formula |
C29H22N2O2 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
3-(2-methyl-1H-indol-3-yl)-3-(N-phenylanilino)-2-benzofuran-1-one |
InChI |
InChI=1S/C29H22N2O2/c1-20-27(24-17-9-11-19-26(24)30-20)29(25-18-10-8-16-23(25)28(32)33-29)31(21-12-4-2-5-13-21)22-14-6-3-7-15-22/h2-19,30H,1H3 |
InChI Key |
WQYVFVDCJSKXPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3(C4=CC=CC=C4C(=O)O3)N(C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















